Feruloylputrescine
Overview
Description
Feruloylputrescine: Description and Analysis
Isolation and Identification Feruloylputrescine (FP) is a nitrogenous base identified in citrus fruits, such as grapefruit, and is known for its pharmacological properties. It was originally named subaphylline and has been found in the leaves and juice of grapefruit, Citrus paradisi Macf. This compound has been previously reported in the unrelated plant, Salsola subaphylla, but its presence in citrus represents a novel finding .
Synthesis Analysis The total synthesis of N,N'-diferuloyl-putrescine, a related compound to FP, has been achieved through a condensation reaction of ferulic acid with 1,4-diaminobutane. This synthesis process was confirmed by various spectroscopic methods, including 1H NMR, 13C NMR, and IR, ensuring the accuracy of the compound's structure .
Molecular Structure Analysis In maize kernels, diferuloylputrescine, a ferulic acid amide, has been identified and incorporated into the lignin polymer. This discovery was made possible through 2D NMR and comparison with a synthesized standard. The structure of diferuloylputrescine was found to be involved in radical coupling reactions within the lignin, indicating a complex molecular interaction within the plant's cell walls .
Physical and Chemical Properties Analysis The physical and chemical properties of FP have been studied in the context of its effects on smooth muscles. FP, as a component of pollen-extract, was found to inhibit the contraction of urethral smooth muscles in mice in a non-competitive manner. This suggests that FP and its derivatives can influence muscle contraction, which may have implications for urinary discharge in vivo . Additionally, the isomerization of FP in orange juice exposed to light was investigated, revealing that trans-FP isomerizes to cis-FP during storage. This reversible isomerization process indicates that FP's physical properties are sensitive to light exposure, which could affect the quality of citrus fruit products .
Scientific Research Applications
Polyamine Involvement in Plant Physiology
Feruloylputrescine, a putrescine conjugate, is noted for its significant roles in various physiological processes in citrus plants. It is involved in somatic embryogenesis, root system formation, plant growth, and other developmental processes. The exact mechanisms and roles of feruloylputrescine in these processes are not entirely understood, but its involvement in metabolic, genetic, and molecular aspects of citrus physiology is evident (Killiny & Nehela, 2020).
Antioxidant and Neuroprotective Properties
Studies have highlighted the antioxidant and neuroprotective properties of phenylpropanoids like feruloylputrescine. These properties are of interest for potential uses in nutraceuticals and pharmaceuticals, particularly for protecting the cardiovascular system and preventing neurodegenerative diseases (Cunha et al., 2019).
Polyamines in Stress Resistance
Research has explored the roles of polyamines, including feruloylputrescine, in improving plant abiotic stress resistance. These compounds are known to have positive effects on enzyme and membrane integrity and play roles in mediating osmotic adjustment in plants grown under stress conditions. The application of polyamines has shown significant increases in growth and final crop yield under environmental stresses (Ashraf & Foolad, 2007).
Dietary Intake and Pharmacokinetic Properties
Feruloylputrescine is an abundant dietary antioxidant, and its impact on health is linked to its intake and pharmacokinetic properties. Research has shown that it can be absorbed along the entire gastrointestinal tract and metabolized mainly by the liver. Understanding its absorption, metabolism, and impact on human health is crucial (Zhao & Moghadasian, 2008).
properties
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVCMKSYKHYLD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904144 | |
Record name | Feruloylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Feruloylputrescine | |
CAS RN |
501-13-3, 91000-11-2 | |
Record name | Feruloylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Feruloylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Feruloylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FERULOYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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